3-Pentyn-1-ol

Descripción general

Descripción

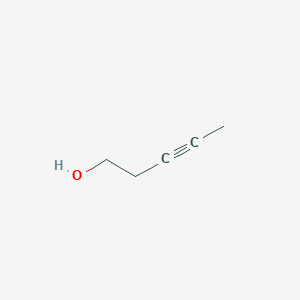

3-Pentyn-1-ol, also known as pent-3-yn-1-ol, is an organic compound with the molecular formula C₅H₈O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and a hydroxyl group. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Pentyn-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base, followed by hydrogenation. Another method includes the reaction of this compound with iron carbonyl complexes under basic methanolic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propargyl alcohol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Pentyn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are used for hydrogenation.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.

Major Products:

Oxidation: Produces aldehydes and carboxylic acids.

Reduction: Produces alkanes or alkenes.

Substitution: Produces halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Pentyn-1-ol serves as a crucial building block in organic synthesis, enabling the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Converts to aldehydes and carboxylic acids using agents like potassium permanganate.

- Reduction : The alkyne group can be reduced to form alkanes or alkenes using catalysts such as palladium on carbon.

- Substitution : The hydroxyl group can be substituted with other functional groups.

Biological Applications

This compound acts as a precursor in synthesizing biologically active compounds. Notably, it has been utilized in developing pharmaceuticals and therapeutic agents, demonstrating its potential in medicinal chemistry.

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly iron in hydrochloric acid environments. Studies indicate that it exhibits mixed-type inhibition properties, which enhance its utility in industrial applications where metal protection is crucial .

Computational Chemistry Studies

Research involving computational chemistry has provided insights into the conformational behavior of this compound. Calculations at the MP2/6-311++G(d,p) level have identified multiple conformers, aiding in understanding its spectroscopic properties and inherent flexibility .

Corrosion Inhibition Study

A significant study published in Journal of Materials Chemistry examined the inhibitive properties of various acetylenic alcohols, including this compound, on iron corrosion in hydrochloric acid. The findings demonstrated that this compound significantly increases impedance response during exposure to corrosive environments, indicating its effectiveness as a corrosion inhibitor .

Synthetic Application in Total Synthesis

In another notable application, this compound was used as a starting material for synthesizing key aldehyde fragments necessary for producing (+)-peloruside A, a potent microtubule stabilizer. This synthesis involved several steps including epoxidation and hydroboration, showcasing the compound's versatility in complex organic synthesis.

Mecanismo De Acción

The mechanism of action of 3-pentyn-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions enable this compound to act as a versatile intermediate in chemical synthesis .

Comparación Con Compuestos Similares

- 4-Pentyn-1-ol

- 3-Butyn-1-ol

- 5-Hexyn-1-ol

- 3-Butyn-2-ol

- 3-Hexyn-1-ol

- 3-Octyn-1-ol

- 3-Pentyn-2-ol

Comparison: 3-Pentyn-1-ol is unique due to its specific molecular structure, which includes a terminal alkyne and a primary alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis. Compared to similar compounds, this compound offers distinct reactivity and versatility .

Actividad Biológica

3-Pentyn-1-ol, a linear alkyne alcohol with the chemical formula CHO, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a triple bond between carbon atoms, influencing its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Formula: CHO

- CAS Number: 10229-10-4

- InChI Key: IDYNOORNKYEHHO-UHFFFAOYSA-N

This compound is a colorless liquid that exhibits moderate volatility and solubility in organic solvents. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study investigated the compound's efficacy against various bacterial strains. The results demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics, indicating its viability as an alternative treatment option .

Corrosion Inhibition

In addition to its antimicrobial properties, this compound has been studied for its role as a corrosion inhibitor. One research study focused on the adsorption characteristics of this compound on iron surfaces in hydrochloric acid solutions. The findings revealed that the compound effectively reduces corrosion rates through adsorption onto the metal surface, forming a protective layer . This property is particularly valuable in industrial applications where metal degradation poses significant challenges.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The hydrophobic nature of this compound allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival, thereby exerting its antimicrobial effects.

- Adsorption Mechanism: In corrosion inhibition, the adsorption of this compound onto metal surfaces reduces ion mobility and electron transfer, effectively minimizing corrosion processes .

Antimicrobial Efficacy Study

A notable study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods to determine zone diameters of inhibition. Results indicated that at a concentration of 0.5% (v/v), this compound produced inhibition zones averaging 15 mm against E. coli and 20 mm against S. aureus, showcasing its potential as an effective antimicrobial agent .

Corrosion Inhibition Research

Another significant investigation assessed the performance of this compound as a corrosion inhibitor in acidic environments. The study employed weight loss measurements and electrochemical techniques to evaluate corrosion rates in the presence and absence of the compound. Results showed a reduction in corrosion rates by up to 70% when treated with this compound, demonstrating its efficacy in protecting iron substrates from acid-induced corrosion .

Propiedades

IUPAC Name |

pent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYNOORNKYEHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065008 | |

| Record name | 3-Pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Pentyn-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10229-10-4 | |

| Record name | 3-Pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10229-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for 3-pentyn-1-ol?

A1: this compound (also known as pent-3-yn-1-ol) has the molecular formula C5H8O and a molecular weight of 84.12 g/mol. Spectroscopic data, particularly the microwave spectrum, has been used to analyze its conformational properties. This includes identifying the low barrier to internal rotation of the propynyl methyl group (CH3−C≡C−) [].

Q2: Is there evidence of this compound acting as a corrosion inhibitor?

A2: Yes, studies have demonstrated that this compound acts as a mixed-type corrosion inhibitor for iron in hydrochloric acid []. The inhibition efficiency appears to depend on the position of the triple bond within the carbon chain [].

Q3: Can this compound participate in platinum-catalyzed reactions? If so, what are some examples?

A3: this compound has been used in various platinum-catalyzed reactions. Here are two examples:

Q4: Are there palladium-catalyzed reactions involving this compound?

A4: Yes, this compound has been utilized in palladium-catalyzed cyclocarbonylation reactions, although it demonstrates limited reactivity in this context. Specifically, alcohols with internal triple bonds, like this compound, were found to be less effective compared to their terminal alkyne counterparts in forming α-methylene-γ-lactones [].

Q5: How does this compound react in the presence of iron carbonyl complexes?

A5: Reactions of this compound with Fe3(CO)12 under basic methanolic conditions lead to the formation of a closed trinuclear hydridic complex. This complex features an oxygenated ligand, generated by the coupling of a coordinated CO with a deoxygenated alkynic residue [, ].

Q6: Can this compound be utilized in the synthesis of more complex molecules?

A6: Yes, this compound serves as a starting material in the synthesis of a key aldehyde fragment for the total synthesis of (+)-peloruside A, a potent microtubule stabilizer []. The synthesis involves several steps, including epoxidation, hydrolytic kinetic resolution, hydroboration, and oxidation [].

Q7: Are there computational studies involving this compound?

A7: Computational chemistry plays a role in understanding the conformational behavior of this compound. A two-dimensional potential energy surface, calculated at the MP2/6-311++G(d,p) level of theory, revealed five possible conformers and identified the most stable structure []. These types of calculations help in interpreting spectroscopic data and understanding the molecule's inherent flexibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.